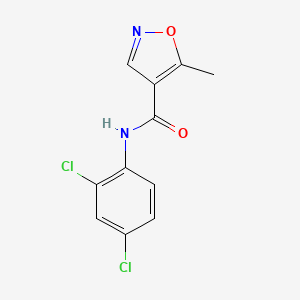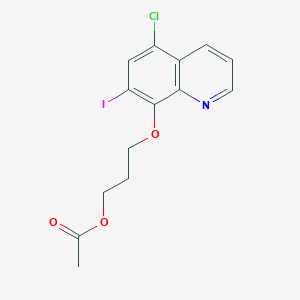![molecular formula C9H13NO3 B12892268 7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B12892268.png)
7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one is a chemical compound with a unique structure that includes an oxazole ring fused with a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
化学反応の分析
Types of Reactions
7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which have applications in pharmaceuticals and agrochemicals .
科学的研究の応用
7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Benzoxazole: A structurally related compound with similar biological activities.
Oxazolidinone: Another related compound known for its antimicrobial properties.
Benzothiazole: Shares structural similarities and has applications in pharmaceuticals and agrochemicals.
Uniqueness
7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of an acetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
7a-acetyl-3,3a,4,5,6,7-hexahydro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H13NO3/c1-6(11)9-5-3-2-4-7(9)10-8(12)13-9/h7H,2-5H2,1H3,(H,10,12) |
InChIキー |
LCOLWIZPRPEZNO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C12CCCCC1NC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
![(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)
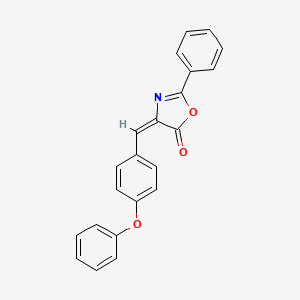
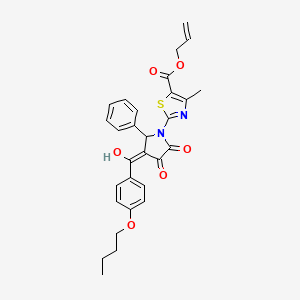
![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
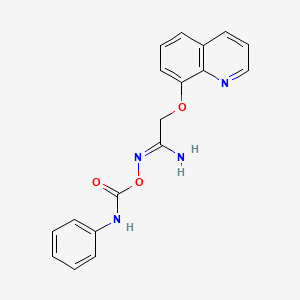
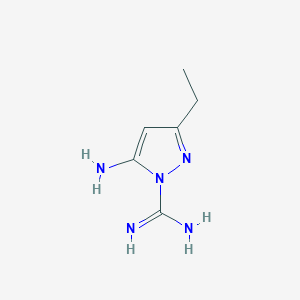


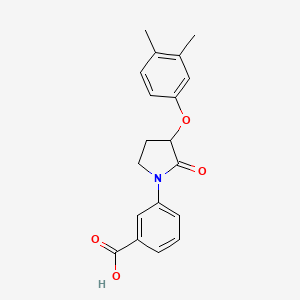
![3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid](/img/structure/B12892251.png)

